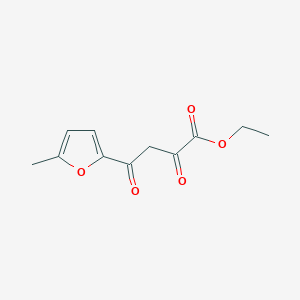

![molecular formula C13H21N B3164659 Butyl[(4-ethylphenyl)methyl]amine CAS No. 893615-20-8](/img/structure/B3164659.png)

Butyl[(4-ethylphenyl)methyl]amine

Vue d'ensemble

Description

“Butyl[(4-ethylphenyl)methyl]amine” is an organic compound with the molecular formula C13H21N . It has a molecular weight of 191.31 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butyl group (C4H9) attached to an amine group (NH2), with the amine group further connected to a methyl group (CH3) and a 4-ethylphenyl group . The exact structural details such as bond lengths and angles are not specified in the sources retrieved.Applications De Recherche Scientifique

Polymer Solar Cells

Amine-based compounds are instrumental in the development of polymer solar cells, where they are used as acceptor and cathode interfacial materials. For instance, an amine-based, alcohol-soluble fullerene derivative demonstrated potential as both an acceptor and a cathode interfacial material, facilitating the fabrication of polymer solar cells with moderate power conversion efficiencies. This suggests that amine compounds can enhance electron mobility and potentially simplify device fabrication processes (Menglan Lv et al., 2014).

Organic Synthesis and Catalysis

Amines play a crucial role in organic synthesis and catalysis, particularly in the N-acylation of amines. Research has explored the use of acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source, demonstrating a cost-effective and efficient method for producing a variety of acetamide products. This highlights the versatility of amines in facilitating organic transformations and the synthesis of complex molecules (Daniel D Sanz Sharley & Jonathan M. J. Williams, 2017).

Environmental Applications

In the environmental sector, amines have been studied for their potential in carbon dioxide (CO2) capture and sequestration. Research on tertiary amines with varying alkyl chain lengths has shown significant CO2 absorption capacity, indicating their promise for post-combustion CO2 capture processes. This research underscores the importance of chemical structure in influencing the equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration of CO2, presenting a pathway toward more efficient and sustainable environmental remediation technologies (S. Singto et al., 2016).

Propriétés

IUPAC Name |

N-[(4-ethylphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-5-10-14-11-13-8-6-12(4-2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMKKAAODJPQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3164591.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)

![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine](/img/structure/B3164605.png)

amine](/img/structure/B3164610.png)

amine](/img/structure/B3164617.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)

![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)